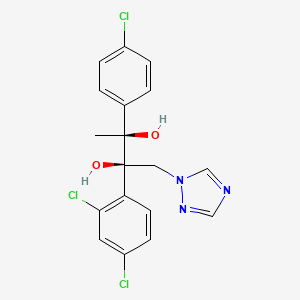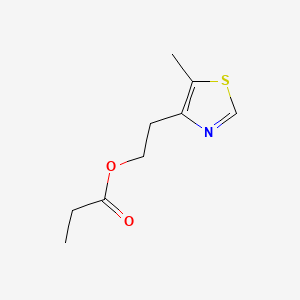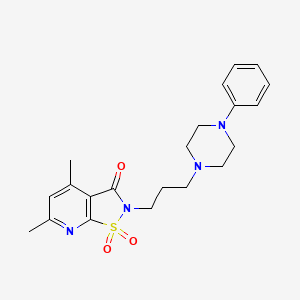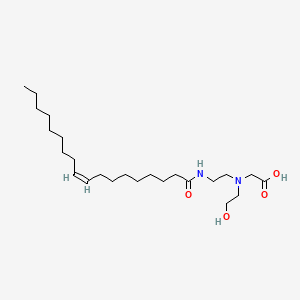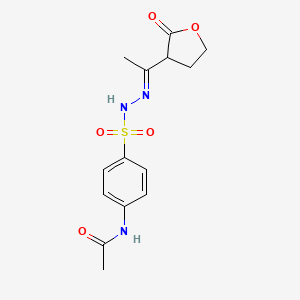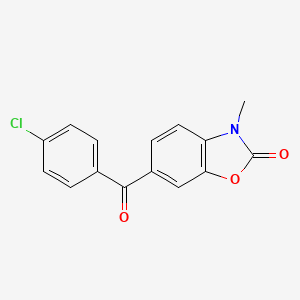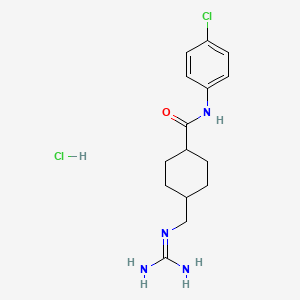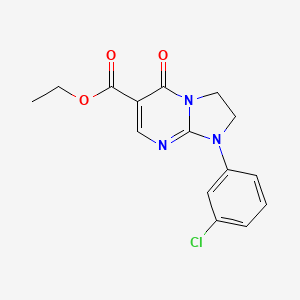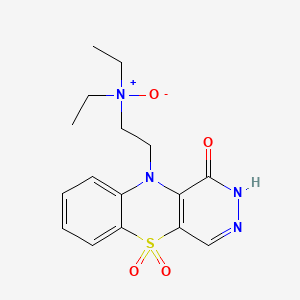
1-(2-Phenylethyl)pyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenylethyl)pyridinium chloride is a quaternary ammonium compound with the molecular formula C13H14ClN. This compound is characterized by a pyridinium ring substituted with a 2-phenylethyl group. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Phenylethyl)pyridinium chloride can be synthesized through the quaternization of pyridine with 2-phenylethyl chloride. The reaction typically involves heating pyridine with 2-phenylethyl chloride in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction yields this compound as a crystalline solid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
化学反応の分析
Types of Reactions: 1-(2-Phenylethyl)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinium compounds.
科学的研究の応用
1-(2-Phenylethyl)pyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Phenylethyl)pyridinium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with enzymes and other proteins, inhibiting their function. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
1-(2-Phenylethyl)pyridinium chloride can be compared with other pyridinium salts, such as:
Cetylpyridinium chloride: Known for its antimicrobial properties and use in oral care products.
Benzylpyridinium chloride: Used in organic synthesis and as a phase transfer catalyst.
Methylpyridinium chloride: Studied for its potential biological activities.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its phenylethyl group enhances its lipophilicity, making it more effective in interacting with lipid membranes and proteins.
特性
CAS番号 |
29871-24-7 |
|---|---|
分子式 |
C13H14N.Cl C13H14ClN |
分子量 |
219.71 g/mol |
IUPAC名 |
1-(2-phenylethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H14N.ClH/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;/h1-8,10-11H,9,12H2;1H/q+1;/p-1 |
InChIキー |
SMWVIUFPHBFCKQ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)CC[N+]2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Diethylamino)-2-hydroxyphenyl]-3-[2-methoxy-4-methyl-5-(phenylamino)phenyl]phthalide](/img/structure/B12696828.png)
![1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12696838.png)
